(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Description

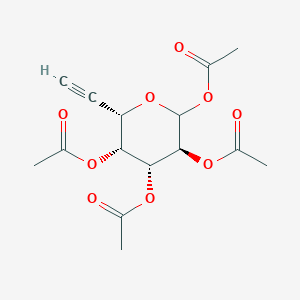

(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with a unique structure It is characterized by the presence of an ethynyl group attached to a tetrahydropyran ring, which is further substituted with four acetate groups

Properties

Molecular Formula |

C15H18O9 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethynyloxan-3-yl] acetate |

InChI |

InChI=1S/C15H18O9/c1-6-11-12(20-7(2)16)13(21-8(3)17)14(22-9(4)18)15(24-11)23-10(5)19/h1,11-15H,2-5H3/t11-,12+,13+,14-,15?/m0/s1 |

InChI Key |

FVDSJNFPNWVBGX-LUNVINKVSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)C#C |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps. One common approach is the use of a copper-catalyzed oxidative dehydrogenative annulation reaction. This method involves the reaction of O-acyl oximes with α-amino ketones in the presence of a copper catalyst . The reaction conditions include the use of specific solvents and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form different products.

Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.

Case Study: Synthesis of Natural Products

Research indicates that derivatives of tetrahydropyran structures are often employed in the synthesis of natural products due to their ability to mimic sugar structures. This characteristic is particularly useful in the development of glycosidic compounds.

Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit significant antitumor activity. The ethynyl group in the compound may enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents.

Case Study: Quinone Antitumor Agents

Research on quinone-based antitumor agents has demonstrated that modifications to the pyran structure can lead to enhanced efficacy against cancer cell lines. The incorporation of ethynyl groups may improve the pharmacological profile of these agents by increasing their reactivity towards biological targets .

Bioactivity Studies

The compound's ability to act as a radical scavenger has been explored in various bioactivity assays. Its antioxidant properties may contribute to its potential therapeutic effects.

Case Study: Antioxidant Activity Evaluation

In vitro studies have indicated that similar tetrahydropyran derivatives can scavenge free radicals effectively. This property is crucial for developing compounds aimed at mitigating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the acetate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Trifluorotoluene: An organic compound with a similar structure but different functional groups.

Cobaltosic oxide doped with tin: Although not structurally similar, it shares some chemical reactivity characteristics with (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate.

Uniqueness

This compound is unique due to its combination of an ethynyl group and multiple acetate groups attached to a tetrahydropyran ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Biological Activity

(3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a chemical compound of interest due to its potential biological activities. This compound belongs to a class of molecules that have been investigated for their therapeutic properties, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound based on available literature and research findings.

- IUPAC Name : this compound

- CAS Number : 935658-91-6

- Molecular Formula : C12H18O8

- Molecular Weight : 286.27 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for neurotransmitter transporters and exhibit anti-cancer properties.

Neuropharmacological Effects

Studies have shown that derivatives of tetrahydro-pyran compounds can inhibit the uptake of neurotransmitters such as dopamine and serotonin. For example:

- Dopamine Transporter (DAT) : Compounds structurally related to (3S,4R,5R,6S)-6-Ethynyltetrahydro-2H-pyran have demonstrated significant inhibitory effects on DAT. This suggests potential applications in treating disorders like depression and ADHD by increasing dopaminergic signaling .

Anticancer Activity

Research has indicated that certain derivatives can induce apoptosis in cancer cells. The mechanism may involve:

- Inhibition of Cell Proliferation : Some studies suggest that similar compounds can interfere with cell cycle progression and promote apoptosis in various cancer cell lines .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.